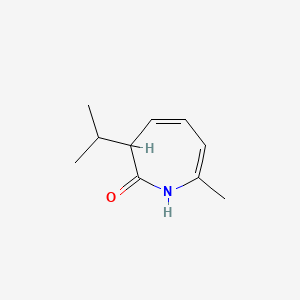![molecular formula C15H24N2O2 B13836993 tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)
tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting tert-butyl carbamate with (1R)-2-(dimethylamino)-1-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Alternative Method: Another method involves the reaction of tert-butyl isocyanate with (1R)-2-(dimethylamino)-1-phenylethanol in the presence of a catalyst such as dibutyltin dilaurate. This reaction is also performed in an organic solvent like toluene at elevated temperatures.
Industrial Production Methods: Industrial production of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate typically involves large-scale batch reactors where the above-mentioned reactions are optimized for yield and purity. The use of continuous flow reactors is also being explored to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenyl ring, where electrophilic aromatic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or alkylated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a protecting group for amines in organic synthesis due to its stability and ease of removal.
- Serves as an intermediate in the synthesis of more complex molecules.
Biology:
- Investigated for its potential as a biochemical probe in studying enzyme mechanisms and protein interactions.
Medicine:
- Explored as a potential prodrug, where the carbamate group can be hydrolyzed in vivo to release the active drug.
- Studied for its potential use in drug delivery systems due to its ability to cross biological membranes.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Employed in the synthesis of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate involves its interaction with biological targets through its carbamate group. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site serine residue. This interaction can modulate the activity of enzymes involved in various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate oxalate
- tert-Butyl N-[(1R,2S,5S)-2-amino-5-(dimethylamino)carbonyl]cyclohexylcarbamate
Comparison:
- Structural Differences: While similar in having the tert-butyl carbamate group, these compounds differ in their core structures, which can influence their reactivity and biological activity.
- Reactivity: The presence of different functional groups and stereochemistry can lead to variations in their chemical reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific properties. For example, this compound is particularly useful in pharmaceutical research, while others might be more suited for industrial applications .
Eigenschaften
Molekularformel |
C15H24N2O2 |
|---|---|
Molekulargewicht |
264.36 g/mol |
IUPAC-Name |
tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)16-13(11-17(4)5)12-9-7-6-8-10-12/h6-10,13H,11H2,1-5H3,(H,16,18)/t13-/m0/s1 |
InChI-Schlüssel |
MXXPLUXJHWXFIP-ZDUSSCGKSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CN(C)C)C1=CC=CC=C1 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN(C)C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


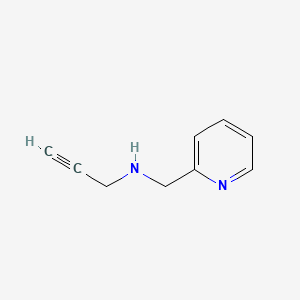
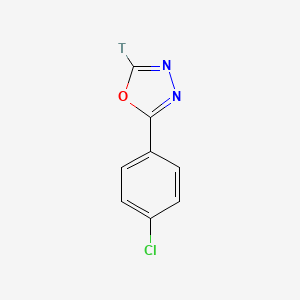

![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)


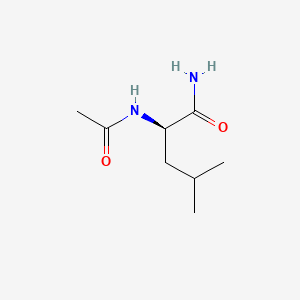
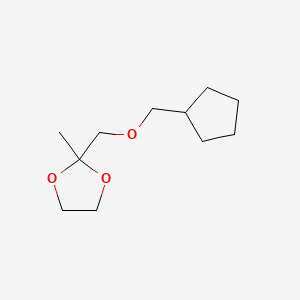



![7-[(1R,5S)-6-[[(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid](/img/structure/B13836975.png)

